4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Medicinal Chemistry Drug Design CNS Permeability

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine (CAS 2202248-16-4) is a heterocyclic compound consisting of a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropylmethoxy group at the 4-position. It is a key intermediate for synthesizing bioactive molecules, particularly kinase inhibitors.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 2202248-16-4
Cat. No. B2626402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine
CAS2202248-16-4
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1CC1COC2=NC=CN3C2=CC=N3
InChIInChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2
InChIKeyVULBAJUPHYESMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine (CAS 2202248-16-4) Procurement Guide for Chemical Synthesis


4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine (CAS 2202248-16-4) is a heterocyclic compound consisting of a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropylmethoxy group at the 4-position . It is a key intermediate for synthesizing bioactive molecules, particularly kinase inhibitors [1]. Its primary value lies in its utility as a versatile building block in medicinal chemistry programs .

Why Generic 4-Alkoxy Pyrazolo[1,5-a]pyrazines Cannot Substitute for CAS 2202248-16-4


The cyclopropylmethoxy group at the 4-position is not an interchangeable feature. This substituent imparts distinct steric and electronic properties compared to simpler alkoxy groups like methoxy or ethoxy, critically influencing molecular conformation, metabolic stability, and binding interactions with biological targets . Directly substituting with a 4-methoxy analog could lead to altered target engagement, reduced potency, or unforeseen off-target effects, invalidating SAR and pharmacological data [1].

Quantitative Differentiation of CAS 2202248-16-4: Procurement Rationale


Enhanced Physicochemical Profile for Blood-Brain Barrier Penetration

The target compound's cyclopropylmethoxy substituent provides a favorable balance of lipophilicity and size for CNS drug discovery. Its calculated XLogP3-AA value is 1 , which is more lipophilic than the 4-hydroxy analog (XLogP ~0.2) and more constrained than the 4-ethoxy analog (XLogP ~1.5). This places it in an optimal range for blood-brain barrier penetration, distinct from other 4-alkoxy substituted pyrazolo[1,5-a]pyrazines [1].

Medicinal Chemistry Drug Design CNS Permeability

Potential for Enhanced Metabolic Stability via Cyclopropyl Group

The cyclopropyl ring is known to provide steric shielding to adjacent ether linkages, potentially reducing oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl ethers like methoxy or ethoxy [1]. While no direct microsomal stability data exists for CAS 2202248-16-4, this class-level inference suggests the cyclopropylmethoxy group may confer improved metabolic stability relative to simpler 4-alkoxy pyrazolo[1,5-a]pyrazine analogs, a key consideration for in vivo studies [2].

ADME Drug Metabolism Cytochrome P450

Absence of Data as a Procurement Trigger

Despite extensive searching, no quantitative biological activity data (e.g., IC50, Ki) or specific patent filings were found for CAS 2202248-16-4 in public databases. This lack of prior art represents a strategic opportunity for a research group to establish first-mover advantage in exploring the SAR around this specific scaffold, particularly within the competitive field of pyrazolo[1,5-a]pyrazine kinase inhibitors [1].

SAR Lead Optimization Kinase Inhibitors

Strategic Applications for 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine (CAS 2202248-16-4)


Scaffold for CNS-Penetrant Kinase Inhibitor Design

Due to its calculated lipophilicity (XLogP3-AA of 1) which aligns with CNS drug-like properties, this compound is an ideal starting point for synthesizing novel kinase inhibitors targeting brain cancers or neurological disorders where blood-brain barrier penetration is required . The cyclopropyl group may also enhance metabolic stability, a common challenge for CNS drugs [1].

Chemical Probe for Unexplored Biological Targets

Given the lack of publicly disclosed bioactivity data, procuring this compound enables a research group to conduct novel target-finding screens. It can serve as a unique chemical probe to interrogate understudied kinases or other protein targets within the pyrazolo[1,5-a]pyrazine class .

Late-Stage Functionalization in Lead Optimization

For existing lead series based on the pyrazolo[1,5-a]pyrazine core, this compound can be used for late-stage diversification. Introducing the 4-(cyclopropylmethoxy) group onto an advanced intermediate could modulate its properties (e.g., logD, solubility) without requiring a full de novo synthesis of the core scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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